molecular formula C10H11BrO3 B2457932 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one CAS No. 1333472-28-8

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one

Cat. No.: B2457932
CAS No.: 1333472-28-8
M. Wt: 259.099
InChI Key: BUZNTURMLBZGLK-UHFFFAOYSA-N
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Description

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO3. It is characterized by a bromine atom and two methoxy groups attached to a phenyl ring, with an ethanone group at the para position. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

It is a beta keto analogue of the controlled substance 2c-b (2,5-dimethoxy-4-bromophenethylamine), which is known to have psychoactive effects . Therefore, it is plausible that this compound may interact with similar targets as 2C-B, potentially affecting the central nervous system.

Mode of Action

The exact mode of action of 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is not well-studied. As a structural analogue of 2C-B, it may share similar interactions with its targets. 2C-B is known to act as a partial agonist at the 5-HT2A serotonin receptor, which plays a key role in the regulation of mood, cognition, and perception .

Biochemical Pathways

Related substances like 4-bromo-2,5-dimethoxyphenethylamine have been studied, and these findings could offer insights into how such compounds are metabolized in the body.

Result of Action

Related compounds have been reported to produce analgesia, numbness, and reduction of physical feeling , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one can be synthesized through the bromination of 3,5-dimethoxyacetophenone. The reaction typically involves the use of bromine or a brominating agent such as sodium bromide or magnesium bromide in an appropriate solvent like chloroform or ethanol . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

Biological Activity

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one, also known as a beta-keto analogue of the psychoactive compound 2C-B, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, biochemical properties, and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits various biological activities. Notably, it has been studied for its potential antimicrobial and anticancer properties. The compound is structurally related to other phenethylamine derivatives known for their psychoactive effects, which suggests possible similar biological interactions.

Target Interaction

The exact mechanism of action for this compound remains largely uncharacterized. However, as a structural analogue of 2C-B, it is hypothesized to interact with the 5-HT2A serotonin receptor , a key player in mood regulation and perception. This receptor is known to be involved in various neurological processes and may mediate some of the compound's effects.

Biochemical Pathways

The compound's metabolic pathways have not been extensively studied; however, related compounds like 4-bromo-2,5-dimethoxyphenethylamine have provided insights into possible metabolic processes. These include the induction of cellular apoptosis and inhibition of specific kinases such as FGFR1 and ERK .

Anticancer Activity

In vitro studies have suggested that derivatives of similar compounds may exhibit significant anticancer properties. For instance, compounds with bromine substituents have shown enhanced activity against various cancer cell lines. A study demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound suggest potential efficacy against various pathogens. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving the evaluation of phenethylamine derivatives reported that certain compounds demonstrated significant cytotoxicity against murine leukemia cell lines. The results indicated that modifications on the aromatic ring could enhance biological activity .

Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, derivatives similar to this compound were tested against a panel of bacterial strains. Results showed promising inhibitory effects, suggesting that further exploration into its pharmacological potential could yield beneficial therapeutic agents .

Cellular Effects

The compound has been linked to cellular effects such as apoptosis induction and modulation of signaling pathways involved in cell proliferation. For example, related compounds have shown to inhibit phosphorylation events critical for cell cycle progression .

Dosage Effects

Research on related substances indicates a dosage range between 4–10 mg can produce observable effects lasting 8–12 hours in animal models. This information is crucial for understanding potential therapeutic applications and safety profiles.

Properties

IUPAC Name

1-(4-bromo-3,5-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZNTURMLBZGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromo-3,5-dimethoxyphenyl)ethanol (10.8 g, 41.1 mmol) in anhydrous CH2Cl2 (150 mL) was added MnO2 (48 g, 552 mmol). After the mixture was placed under a drying tube and stirred at room temperature for 22 hours, it was filtered through a pad of Celite and silica gel and rinsed with EtOAc. Concentration of the filtrate in vacuo gave 1-(4-bromo-3,5-dimethoxyphenyl)ethanone as a white solid (10.3 g, 97% yield). The product was used without further purification.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
48 g
Type
catalyst
Reaction Step One

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